molecular formula C29H36N4O4 B2419161 N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1224013-87-9

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2419161
CAS No.: 1224013-87-9
M. Wt: 504.631
InChI Key: YJQANXNPPFLTFA-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C29H36N4O4 and its molecular weight is 504.631. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4/c34-26(31-23-13-5-2-6-14-23)17-9-10-20-32-28(36)24-15-7-8-16-25(24)33(29(32)37)21-27(35)30-19-18-22-11-3-1-4-12-22/h1,3-4,7-8,11-12,15-16,23H,2,5-6,9-10,13-14,17-21H2,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQANXNPPFLTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C22H30N4O3
  • Molecular Weight : 398.5 g/mol

Structural Features

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of cyclohexyl and phenethyl groups may contribute to its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of specific enzymes linked to disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors that could influence neurological functions.

Pharmacological Effects

  • Anticancer Activity :
    • Several studies have indicated that similar quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory activity, possibly through modulation of cytokine release and inhibition of inflammatory pathways.
  • Neuroprotective Effects :
    • Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through the regulation of oxidative stress and inflammation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of quinazoline derivatives. Researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Neuroprotective Mechanisms

Another investigation focused on a related compound's neuroprotective effects in a rodent model of Parkinson's disease. Findings suggested that the compound reduced dopaminergic neuron loss and improved motor function, likely due to its antioxidant properties.

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
Journal of Medicinal Chemistry (2020)AnticancerSignificant cytotoxicity against MCF-7 cells; IC50 < 10 µM
Neuropharmacology (2021)NeuroprotectionReduced neuron loss in Parkinson's model; improved motor function
Inflammation Research (2022)Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential therapeutic applications

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step pathways, including cyclization of quinazolinone precursors and amide bond formation. Key steps:

  • Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dioxane are preferred for facilitating nucleophilic substitutions .
  • Catalysts/Reagents : Triethylamine or potassium carbonate aids in deprotonation, while chloroacetyl chloride is used for acetylation .
  • Purification : Column chromatography or recrystallization (ethanol-DMF mixtures) ensures high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinazolinone carbonyls at δ ~160-170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Purity assessment (>98%) via reverse-phase methods with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus or Escherichia coli (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) for quinazoline derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. cyclohexyl groups) and test activity across assays .
  • Target profiling : Use kinase inhibition panels or protein-binding assays (e.g., surface plasmon resonance) to identify primary targets .
  • Data normalization : Compare results using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize inter-lab variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like cyclooxygenase-2 (COX-2) or EGFR kinase .
  • MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., quinazolinone carbonyls for hydrogen bonding) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

  • In vitro ADME :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .
    • In vivo studies : Administer to rodent models and analyze plasma/tissue samples for bioavailability and half-life .

Q. What experimental designs address low solubility in aqueous media?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve dissolution rates .

Methodological Considerations for Data Contradictions

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) across studies?

  • Reference standards : Compare with spectra of structurally validated analogs (e.g., PubChem CID entries) .
  • Deuterated solvents : Ensure consistent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shift variations .

Q. What statistical approaches reconcile variability in biological assay results?

  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted effect sizes .
  • Dose-response curves : Fit data to Hill equations to compare potency (EC₅₀) and efficacy (Emax) across experiments .

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